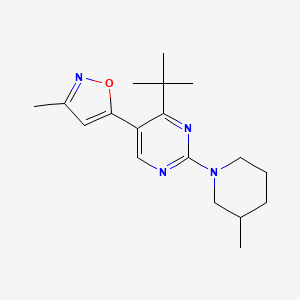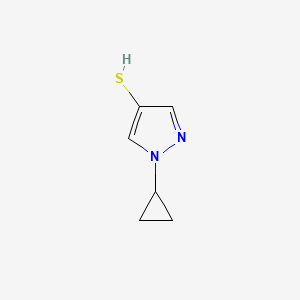
1-cyclopropyl-1H-pyrazole-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound. It belongs to the class of pyrazoles, which are five-membered rings containing two nitrogen atoms. The presence of a thiol group (-SH) and a cyclopropyl group attached to the pyrazole ring makes this compound unique and interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole-4-thiol can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by the introduction of a thiol group. For instance, the reaction of cyclopropyl hydrazine with 1,3-dicarbonyl compounds under acidic conditions can yield the desired pyrazole ring. Subsequent treatment with thiolating agents like thiourea or hydrogen sulfide introduces the thiol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps like solvent extraction, crystallization, and purification to obtain the compound in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrazolines.
Substitution: Alkylated or acylated pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1H-pyrazole-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The pyrazole ring can interact with nucleic acids and proteins, affecting their function. These interactions can result in antimicrobial, anti-inflammatory, or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-thiol: Lacks the cyclopropyl group but has similar thiol functionality.
Cyclopropyl-1H-pyrazole: Lacks the thiol group but has a similar pyrazole ring structure.
1-Cyclopropyl-1H-pyrazole-3-thiol: Similar structure but with the thiol group at a different position.
Uniqueness: 1-Cyclopropyl-1H-pyrazole-4-thiol is unique due to the combination of the cyclopropyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other pyrazole derivatives, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H8N2S |
|---|---|
Molekulargewicht |
140.21 g/mol |
IUPAC-Name |
1-cyclopropylpyrazole-4-thiol |
InChI |
InChI=1S/C6H8N2S/c9-6-3-7-8(4-6)5-1-2-5/h3-5,9H,1-2H2 |
InChI-Schlüssel |
JKFSFOVHYUBMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=C(C=N2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


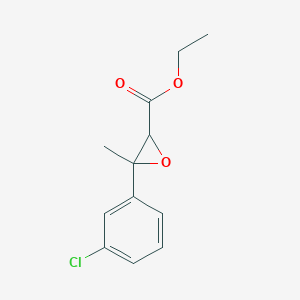
![5-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13628404.png)
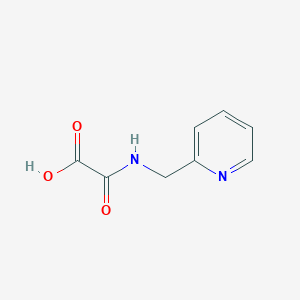


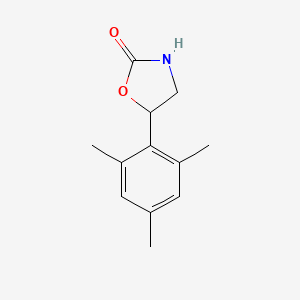

![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)

